6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine, commonly referred to as 6-DFMA, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an anesthetic. 6-DFMA has also been used in laboratory experiments to study enzyme inhibition and receptor binding.
Scientific Research Applications
6-DFMA has a wide range of potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an anesthetic. 6-DFMA has also been used in laboratory experiments to study enzyme inhibition and receptor binding. In addition, 6-DFMA has been studied for its potential use as a neuroprotectant, a neuroregenerative agent, and a neurostimulant.
Mechanism of Action
The exact mechanism of action of 6-DFMA is still not fully understood. However, it is believed that 6-DFMA may act as an agonist of the 5-HT2A receptor, which is involved in a range of physiological processes, including sleep, appetite, and mood regulation. It is also believed that 6-DFMA may act as an antagonist of the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DFMA are still not fully understood. However, it is believed that 6-DFMA may have anti-inflammatory, anti-cancer, and anesthetic effects. In addition, 6-DFMA may have neuroprotective, neuroregenerative, and neurostimulant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-DFMA in laboratory experiments is its high stability, which makes it an ideal compound for long-term experiments. In addition, 6-DFMA has a relatively low toxicity, which makes it a safe compound for use in laboratory experiments.
However, there are also some limitations to using 6-DFMA in laboratory experiments. For example, 6-DFMA is a relatively new compound and its exact mechanism of action is still not fully understood. In addition, 6-DFMA is not widely available, which can make it difficult to obtain for laboratory experiments.
Future Directions
There are a number of potential future directions for 6-DFMA research. For example, further research could be conducted to better understand the exact mechanism of action of 6-DFMA and its potential therapeutic applications. In addition, further research could be conducted to develop more efficient methods of synthesis for 6-DFMA and to identify new potential applications for 6-DFMA. Finally, further research could be conducted to identify new potential uses for 6-DFMA in laboratory experiments.
Synthesis Methods
6-DFMA is synthesized through a multi-step process involving a number of different chemical reactions. The first step involves the reaction of 4-methoxyphenylacetic acid and difluoromethylmagnesium chloride to form 4-methoxyphenylacetic acid difluoromethyl ester. This is then reacted with N-methylpyrimidine to form 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine. The final step involves the reduction of the nitro group to the amine group.
properties
IUPAC Name |
6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(19-2)6-4-9/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTGMSPFWAPQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine |
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